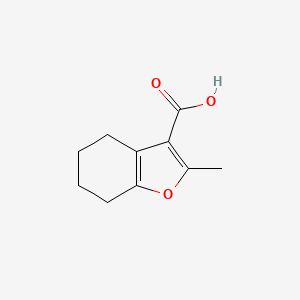

2-甲基-4,5,6,7-四氢苯并呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The presence of a carboxylic acid group makes it a potential intermediate for pharmaceuticals and agrochemicals. The methyl group at the 2-position indicates a substitution that could affect the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related tetrahydrofuran derivatives has been explored in various studies. For instance, an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed starting from 5-norborne-2-ol, leading to the key intermediate with a six-step sequence involving base-catalyzed methanolysis-rearrangement . Another study demonstrated a stereoselective synthesis of 2,5-disubstituted tetrahydrofurans using electrophilic cyclisation mediated by metachloroperoxybenzoic acid . Additionally, a novel electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation was used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid.

Molecular Structure Analysis

The molecular structure of a closely related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was elucidated using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques could similarly be employed to determine the molecular structure of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, providing valuable information on its stereochemistry and conformation.

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by substituents on the ring system. For example, the optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate were prepared through optical resolution and chiral synthesis, indicating that chiral centers in such compounds can be effectively manipulated . This suggests that the synthesis and reactivity of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid could also be influenced by its stereochemistry.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some predictions. The presence of a carboxylic acid group generally increases solubility in polar solvents and the potential for hydrogen bonding. The methyl group may slightly increase hydrophobic character. The compound's melting point, boiling point, and stability would need to be determined experimentally, but can be inferred to some extent from the behavior of similar structures discussed in the literature .

科学研究应用

合成新化合物

- 2-甲基-4,5,6,7-四氢苯并呋喃-3-羧酸衍生物已被用于合成各种新化合物。例如,乙酸4-羟基-3-甲基苯并呋喃-2-羧酯,一个衍生物,参与了不同的肼、肼酮、噁二唑、硒噁二唑和硫噁二唑的合成,具有潜在的药理学性质 (Shekarchi et al., 2003)。

生物评价

- 2-甲基-4,5,6,7-四氢苯并呋喃-3-羧酸衍生物的衍生物,如7-芳基-4-酮-4,5,6,7-四氢苯并[ b ]噻吩-6-羧酸,已被合成并评估其抗菌和抗氧化性能。其中一些化合物表现出有希望的抗真菌和抗细菌活性,以及显著的自由基清除能力 (Raghavendra et al., 2017)。

光学分辨和手性合成

- 与2-甲基-4,5,6,7-四氢苯并呋喃-3-羧酸相关的化合物的光学异构体,如甲基6,7-二氯-2,3-二氢苯并[ b ]呋喃-2-羧酯,使用光学分辨和手性合成制备。这些方法对于大规模制备对映体纯化合物具有重要意义 (Yodo et al., 1988)。

化学表征和络合物形成

- 已探索了类似于乙酸2-芳基(甲基)磺酰氨基-4,5,6,7-四氢苯并噻吩-3-羧酯的化合物的化学性质和络合物形成能力。它们的酸碱性质、溶解性、化学稳定性以及与Cu(II)、Co(II)和Ni(II)等金属形成络合物的能力已被研究,这对于在配位化学中的潜在应用具有重要意义 (Chekanova et al., 2014)。

合成和分析技术

- 已开发了与相关化合物的合成和分析方法,如6-羟基-2-甲基苯并呋喃-4-羧酸。这些方法,包括热一锅环化和碱催化水解,有助于理解这些化合物的结构和化学性质 (Mori et al., 2020)。

属性

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXHUEFHBLFIMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984590 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid | |

CAS RN |

66091-48-3 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-thiophen-2-yl-1,3-thiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2501479.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2501485.png)

![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)

![3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501489.png)

![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2501493.png)

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)